molecular formula C9H14O2S B13065796 2-(Methylsulfanyl)spiro[3.3]heptane-2-carboxylic acid

2-(Methylsulfanyl)spiro[3.3]heptane-2-carboxylic acid

Cat. No.: B13065796
M. Wt: 186.27 g/mol
InChI Key: RBWGHWZGLQTRJR-UHFFFAOYSA-N
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Description

2-(Methylsulfanyl)spiro[3.3]heptane-2-carboxylic acid is a unique organic compound characterized by its spirocyclic structure. The compound has a molecular formula of C9H14O2S and a molecular weight of 186.27 g/mol . The spirocyclic framework, which consists of two fused rings sharing a single carbon atom, imparts distinct chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfanyl)spiro[3One common method involves the reaction of keteneiminium salts with alkenes to form cyclobutanones, which are then converted to spiro[3.3]heptane derivatives . The reaction conditions often include the use of trifluoromethanesulfonic anhydride (CF3SO2)2O and collidine as catalysts, followed by hydrolysis to yield the desired spirocyclic compound .

Industrial Production Methods

Industrial production of 2-(Methylsulfanyl)spiro[3.3]heptane-2-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfanyl)spiro[3.3]heptane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The spirocyclic core can undergo nucleophilic substitution reactions, where the methylsulfanyl group is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4

    Substitution: Various nucleophiles (e.g., amines, thiols)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Spirocyclic derivatives with different substituents

Scientific Research Applications

2-(Methylsulfanyl)spiro[3.3]heptane-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Methylsulfanyl)spiro[3.3]heptane-2-carboxylic acid involves its interaction with specific molecular targets. The spirocyclic core provides a rigid framework that can enhance binding affinity and selectivity towards biological targets. The methylsulfanyl group can participate in hydrogen bonding and hydrophobic interactions, while the carboxylic acid group can form ionic bonds with positively charged residues in proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Methylsulfanyl)spiro[3.3]heptane-2-carboxylic acid is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical reactivity and biological activity. The combination of the spirocyclic core and the functional groups makes it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C9H14O2S

Molecular Weight

186.27 g/mol

IUPAC Name

2-methylsulfanylspiro[3.3]heptane-2-carboxylic acid

InChI

InChI=1S/C9H14O2S/c1-12-9(7(10)11)5-8(6-9)3-2-4-8/h2-6H2,1H3,(H,10,11)

InChI Key

RBWGHWZGLQTRJR-UHFFFAOYSA-N

Canonical SMILES

CSC1(CC2(C1)CCC2)C(=O)O

Origin of Product

United States

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